molecular formula C16H13N3O B14392543 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one CAS No. 88187-43-3

6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one

Cat. No.: B14392543
CAS No.: 88187-43-3
M. Wt: 263.29 g/mol
InChI Key: FIWYQGSQIONYCY-UHFFFAOYSA-N
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Description

6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a benzylideneamino group attached to a naphthyridine core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one typically involves the condensation of 7-methyl-1,6-naphthyridin-5(6H)-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The benzylideneamino group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one involves its interaction with specific molecular targets and pathways. The benzylideneamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    Benzylidene acetals: Used as protecting groups in carbohydrate chemistry.

    Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with potential biological significance.

Uniqueness: 6-(Benzylideneamino)-7-methyl-1,6-naphthyridin-5(6H)-one is unique due to its specific structural features and the presence of both a benzylideneamino group and a naphthyridine core. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

88187-43-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

6-(benzylideneamino)-7-methyl-1,6-naphthyridin-5-one

InChI

InChI=1S/C16H13N3O/c1-12-10-15-14(8-5-9-17-15)16(20)19(12)18-11-13-6-3-2-4-7-13/h2-11H,1H3

InChI Key

FIWYQGSQIONYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=O)N1N=CC3=CC=CC=C3

Origin of Product

United States

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